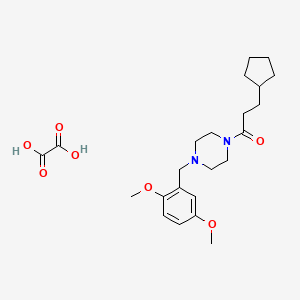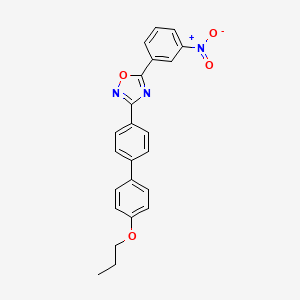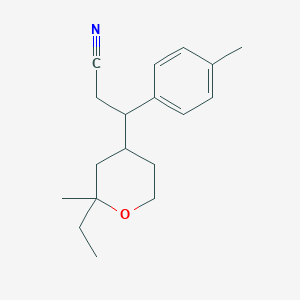![molecular formula C14H12N4OS B5062799 N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate](/img/structure/B5062799.png)
N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate inhibits the activity of protein tyrosine phosphatase 1B (this compound), which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of this compound activity has been shown to improve insulin sensitivity and glucose metabolism, making it a potential target for the development of new drugs for the treatment of diabetes and obesity. This compound has also been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of this compound in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to improve insulin sensitivity and glucose metabolism, making it a potential target for the development of new drugs for the treatment of diabetes and obesity. This compound has also been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of this compound in cancer cells. In addition, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate has several advantages for lab experiments. The compound is relatively easy to synthesize, and high yields of the final product can be obtained. In addition, the compound has been extensively studied in scientific research, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, the compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate. One potential direction is the development of new drugs for the treatment of diabetes and obesity based on the compound's ability to inhibit the activity of this compound. Another potential direction is the development of new cancer drugs based on the compound's anti-cancer properties. In addition, the compound may have potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the potential of this compound in these areas.
Métodos De Síntesis
The synthesis of N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate involves a multi-step process. The first step is the synthesis of 5-(2-pyrimidinylthio)-2-furaldehyde, which is then reacted with 2-aminopyridine to form the final product. The process involves various chemical reactions, including condensation, reduction, and cyclization. The synthesis method has been optimized to produce high yields of the final product.
Aplicaciones Científicas De Investigación
N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate has been extensively studied in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including diabetes, obesity, and cancer. The compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (this compound), which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of this compound activity has been shown to improve insulin sensitivity and glucose metabolism, making it a potential target for the development of new drugs for the treatment of diabetes and obesity. This compound has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
Propiedades
IUPAC Name |
N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-2-7-15-12(4-1)18-10-11-5-6-13(19-11)20-14-16-8-3-9-17-14/h1-9H,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGFUQPPXNJEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(O2)SC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)
![N-[3-(2-propyn-1-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5062744.png)

![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)

![17-(3-acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062779.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)
![4-[(5-chloro-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5062791.png)
![4-[benzyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5062802.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5062817.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5062824.png)